

Spectroscopic Profile of 2-Deacetyltaxachitriene A: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Deacetyltaxachitriene A**, a taxane diterpenoid isolated from Taxus species. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

2-Deacetyltaxachitriene A is a member of the taxane family of diterpenoids, a class of compounds that includes the prominent anticancer agent paclitaxel. The structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document compiles the available NMR and MS data for **2-Deacetyltaxachitriene A** and outlines the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data and the high-resolution mass spectrometry (HR-MS) data for **2-Deacetyltaxachitriene A**.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were assigned based on extensive 1D and 2D NMR experiments, including COSY, HMQC, and HMBC.



Table 1: ¹H NMR Spectroscopic Data for **2-Deacetyltaxachitriene A** (CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
2	5.79	dd	10.5, 4.6
3	5.83	br d	10.5
5	5.75	br s	
6α	2.10	m	-
6β	2.62	ddd	16.1, 10.8, 2.9
7	5.58	br d	10.8
10	7.27	br s	
13	5.38	br d	5.5
18	-	-	-
20α	-	-	-
20β	-	-	-
OAc	2.13	S	
OAc	-	S	
OAc	-	S	
OAc	-	S	-
Me-16	1.10	S	-
Me-17	1.21	s	-
Me-19	1.62	S	_

Table 2: ¹³C NMR Spectroscopic Data for **2-Deacetyltaxachitriene A** (CDCl₃, 125 MHz)



Position	δ (ppm)
1	-
2	-
3	-
4	-
5	-
6	
7	
8	-
9	-
10	-
11	-
12	-
13	-
14	-
15	-
16	
17	_
18	
19	-
20	
OAc (C=O)	-
OAc (Me)	-



Note: Specific chemical shifts for all carbons were not available in the referenced abstracts. A full dataset would be required for a complete table.

Mass Spectrometry Data

High-resolution mass spectrometry provides the accurate mass of the molecule, which is crucial for determining its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data for 2-Deacetyltaxachitriene A

lon	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	553.2646	553.2617	C28H41O11

Experimental Protocols

The following sections describe the general methodologies used to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on Varian GEMINI 2000/300 and Varian Unity Inova 500 spectrometers. ¹H NMR spectra were recorded at 300 MHz or 500 MHz, and ¹³C NMR spectra were recorded at 125 MHz. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). ¹H-¹H connectivities were determined using COSY experiments.

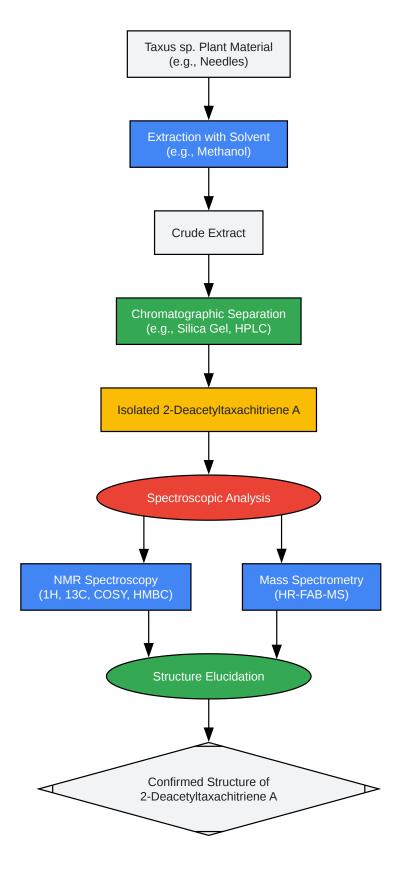
Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a JMS-Dx 305 HF mass spectrometer using the Fast Atom Bombardment (FAB) method with glycerol as the matrix.

Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of **2-Deacetyltaxachitriene A** from a Taxus species.





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Caption: Workflow for the isolation and structural elucidation of **2-Deacetyltaxachitriene A**.



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